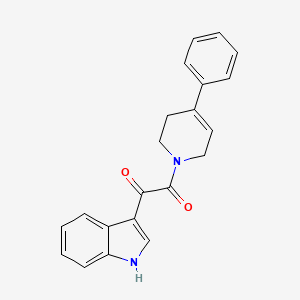

1-(1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione, commonly known as IDPE, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. IDPE is a synthetic compound that belongs to the class of indole derivatives and is structurally similar to the natural compound, indole-3-acetic acid (IAA).

Applications De Recherche Scientifique

- CHEMBL1390649 has been investigated for its antibacterial potential. Specifically, it inhibits the enzyme FabI in Francisella tularensis, a bacterium responsible for tularemia. By targeting FabI, which is involved in fatty acid biosynthesis, this compound disrupts bacterial cell membrane integrity and growth .

- Research suggests that CHEMBL1390649 may possess anti-inflammatory properties. It could modulate immune responses by affecting cytokine production or signaling pathways. Further studies are needed to explore its potential in managing inflammatory conditions .

- Although not extensively studied, CHEMBL1390649’s structural features make it an interesting candidate for anticancer research. Its indole moiety and pyridine ring could interact with cellular targets involved in cancer progression. Investigating its effects on cancer cell lines and tumor models is warranted .

- The compound’s unique structure suggests possible neuroprotective effects. Researchers have explored its potential in mitigating oxidative stress, inflammation, and neuronal damage. It might hold promise for conditions like Alzheimer’s disease and Parkinson’s disease .

- Some studies have hinted at CHEMBL1390649’s impact on metabolic pathways. It could influence glucose metabolism, insulin sensitivity, or lipid homeostasis. Investigating its effects on adipocytes and muscle cells could provide valuable insights .

- From an anti-doping perspective, understanding the structural aspects of CHEMBL1390649 is crucial. Researchers have explored the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. This knowledge aids in detecting potential misuse of EPO in sports .

Antibacterial Activity

Anti-Inflammatory Effects

Anticancer Potential

Neuroprotection and Neurodegenerative Diseases

Metabolic Disorders and Insulin Sensitivity

Doping Control and Erythropoietin (EPO)

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c24-20(18-14-22-19-9-5-4-8-17(18)19)21(25)23-12-10-16(11-13-23)15-6-2-1-3-7-15/h1-10,14,22H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWPUERMMIWEDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2372538.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)

![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)

![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)

![3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2372551.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2372552.png)

![N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2372554.png)